

Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 4-hydroxypiperidine-1-carboxylate*

Cat. No.: *B1273280*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Benzyl 4-hydroxypiperidine-1-carboxylate**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols and a visual representation of the general spectroscopic workflow.

Spectroscopic Data Summary

The spectroscopic data presented below has been compiled from various spectral databases and literature sources, providing a detailed fingerprint of **Benzyl 4-hydroxypiperidine-1-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.40 - 7.29	m	5H	Ar-H
5.13	s	2H	-O-CH ₂ -Ph
3.84 - 3.77	m	1H	-CH(OH)-
3.71 - 3.61	m	2H	piperidine-H (axial, equatorial at C2/C6)
3.16 - 3.05	m	2H	piperidine-H (axial, equatorial at C2/C6)
1.88 - 1.78	m	2H	piperidine-H (axial, equatorial at C3/C5)
1.50 - 1.39	m	2H	piperidine-H (axial, equatorial at C3/C5)
1.65 (can be broad)	s	1H	-OH

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
155.0	C=O (carbamate)
137.0	Ar-C (quaternary)
128.5	Ar-CH
127.9	Ar-CH
127.8	Ar-CH
67.8	-O-CH ₂ -Ph
67.2	-CH(OH)-
44.0 (approx.)	piperidine-CH ₂ (C2/C6)
34.5 (approx.)	piperidine-CH ₂ (C3/C5)

Note: The exact chemical shifts for the piperidine carbons can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3300	Broad	O-H stretch (alcohol)
3030	Medium	C-H stretch (aromatic)
2940-2850	Medium	C-H stretch (aliphatic)
1690-1670	Strong	C=O stretch (carbamate)
1495, 1455	Medium	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (ester/carbamate)
1100	Medium	C-O stretch (alcohol)
770, 700	Strong	C-H bend (aromatic, monosubstituted)

Mass Spectrometry (MS)

m/z	Ion
236	[M+H] ⁺
218	[M-OH] ⁺
192	[M-CO ₂ -H] ⁺
174	[M-C ₇ H ₇ O] ⁺
91	[C ₇ H ₇] ⁺ (tropylium ion)

Note: The fragmentation pattern is based on chemical ionization (CI) mass spectrometry.[\[1\]](#)

Experimental Protocols

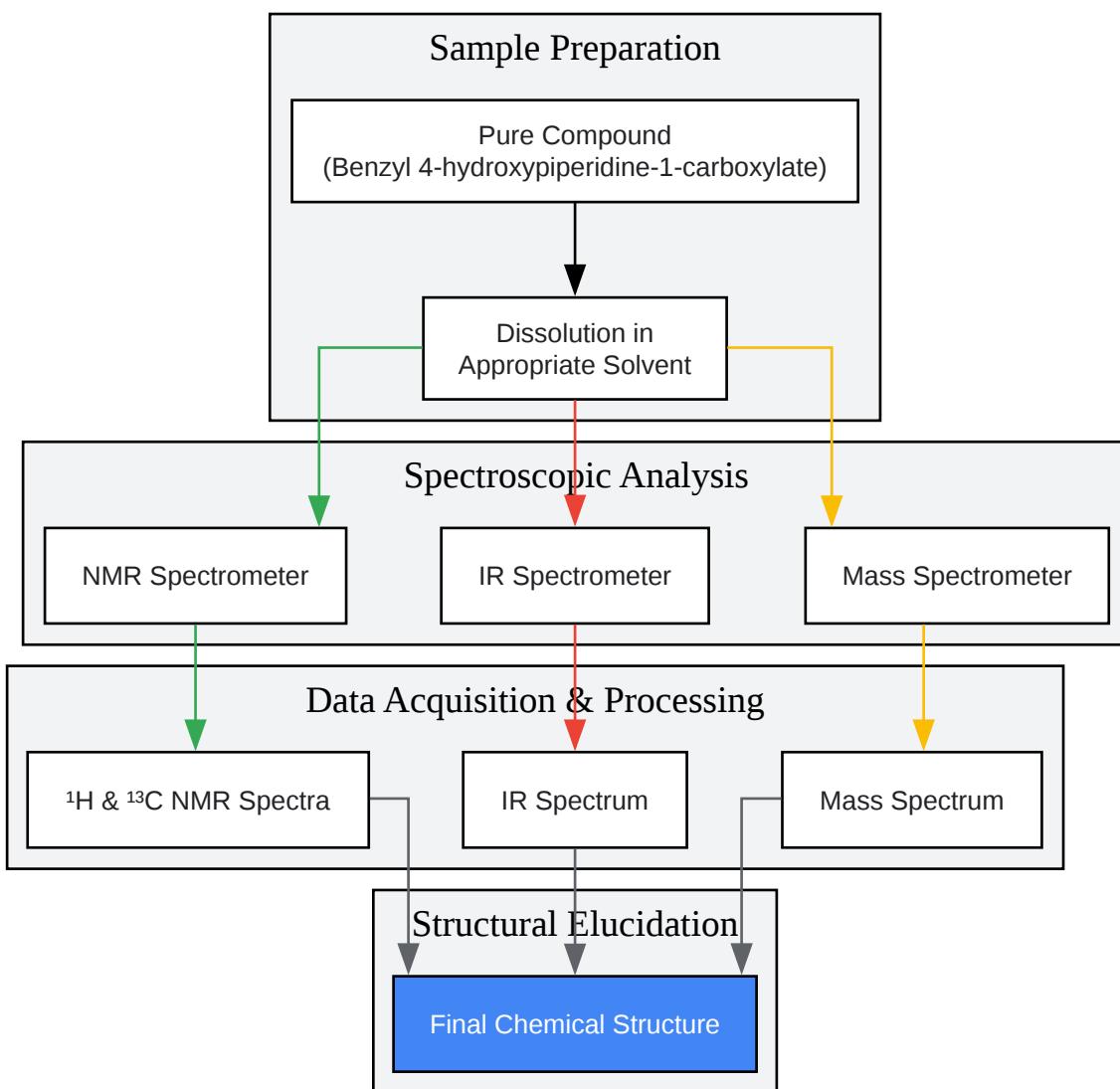
The following are generalized experimental protocols for the acquisition of spectroscopic data for a solid organic compound like **Benzyl 4-hydroxypiperidine-1-carboxylate**.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[3]
- Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.
- ^1H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each carbon. A larger number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Thin Solid Film): A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[4] One drop of this solution is applied to a salt plate (e.g., NaCl or KBr).[4][5] The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[4]
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.
- Data Acquisition: A background spectrum of the clean salt plate is first recorded. The salt plate with the sample film is then placed in the sample holder, and the IR spectrum is acquired. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.


- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water) to a concentration of approximately 1 mg/mL.^[6] This solution may be further diluted as needed.
- Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Chemical Ionization - CI) is used.
- Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is nebulized and ionized by a high voltage. For CI, a reagent gas is ionized, which in turn ionizes the sample molecules. The resulting ions are then guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).^[7]
- Data Processing: The detector signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl 4-hydroxy-1-piperidinecarboxylate | 95798-23-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- To cite this document: BenchChem. [Spectroscopic Profile of Benzyl 4-hydroxypiperidine-1-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1273280#spectroscopic-data-nmr-ir-ms-of-benzyl-4-hydroxypiperidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com